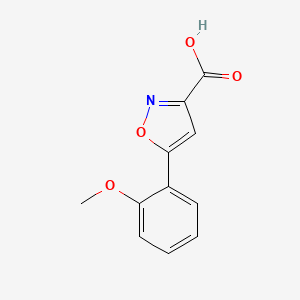

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Description

Background and Significance of Isoxazole Derivatives

Isoxazole derivatives are five-membered heterocyclic compounds characterized by an aromatic ring containing one oxygen and one nitrogen atom at adjacent positions. This unique structure confers both electronic diversity and metabolic stability, making isoxazoles indispensable in medicinal chemistry. The weak N–O bond within the isoxazole ring allows selective cleavage under specific conditions, enabling its use as a versatile synthetic intermediate.

Pharmacologically, isoxazole derivatives exhibit broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory properties. Notable FDA-approved drugs incorporating the isoxazole motif include valdecoxib (a COX-2 inhibitor) and leflunomide (an antirheumatic agent). The structural flexibility of isoxazoles permits extensive derivatization, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles. For instance, substitutions at the 3- and 5-positions of the isoxazole ring are critical for enhancing target selectivity and potency.

Historical Development of Isoxazole Chemistry

The exploration of isoxazole chemistry began in the late 19th century with Arthur Hantzsch’s seminal work on heterocyclic compounds. Early synthetic routes relied on [3+2] cycloadditions between nitrile oxides and alkynes, a method first reported in the 1960s. These reactions provided regioselective access to 3,5-disubstituted isoxazoles but faced challenges in scalability and functional group compatibility.

Advancements in the 20th century introduced alternative strategies, such as the condensation of hydroxylamine with β-diketones and the Dornow reaction, which utilized nitroacetic esters and aldehydes to construct isoxazole-3,5-dicarboxylates. The 21st century has seen a shift toward sustainable methodologies, including TEMPO-catalyzed aerobic oxidations and transition metal-free cyclizations. A landmark achievement was the development of a scalable synthesis for 3-isoxazolecarboxylic acid, a key precursor for derivatives like 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid. Modern techniques emphasize regiocontrol and green chemistry principles, enabling the synthesis of complex isoxazole scaffolds with applications in drug discovery.

Importance of this compound in Chemical Research

This compound (CAS 668971-16-2) has emerged as a structurally unique compound due to its methoxy-substituted aryl group and carboxylic acid functionality. The electron-donating methoxy group enhances aromatic π-π interactions with biological targets, while the carboxylic acid moiety allows for further derivatization into amides, esters, or metal complexes.

This compound serves as a critical intermediate in the synthesis of bioactive molecules. For example, it has been utilized in the design of Streptococcus suis alanyl-tRNA synthetase (StSAT) inhibitors, which exhibit potent antibacterial activity. Additionally, its incorporation into cannabinoid receptor (CB2) agonists demonstrates anti-inflammatory efficacy in murine colitis models. The regioselective synthesis of 5-aryl-isoxazole-3-carboxylic acids, including this derivative, has been optimized through palladium-catalyzed cross-coupling and cyclocondensation reactions. These advancements underscore its role in accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Scope and Objectives of the Review

This review comprehensively analyzes the synthetic methodologies, structural characteristics, and research applications of this compound. Key objectives include:

- Evaluating modern synthetic routes for regioselective isoxazole functionalization.

- Elucidating the compound’s role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory drug design.

- Discussing mechanistic insights into its bioactivity, such as enzyme inhibition and receptor modulation.

- Identifying gaps in current research and proposing future directions for isoxazole-based therapeutics.

The review excludes discussions on pharmacokinetics, dosage, and safety profiles to maintain focus on chemical and mechanistic aspects. By integrating findings from diverse sources, this work aims to highlight the compound’s potential as a cornerstone in heterocyclic chemistry and drug development.

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)10-6-8(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFIWFVAYAOMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424458 | |

| Record name | 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-16-2 | |

| Record name | 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce isoxazolines .

Scientific Research Applications

Chemistry

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new compounds with desired properties.

Table 1: Types of Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Converts isoxazole to isoxazolines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic/nucleophilic substitutions on aromatic rings | Halogens, alkylating agents |

Biology

Research indicates that this compound exhibits promising biological activities:

- Cannabinoid Receptor Agonism: Preliminary studies suggest it acts as an agonist for cannabinoid receptor type 2 (CB2), which may have implications in pain management and anti-inflammatory therapies .

- Neuroprotective Effects: Isoxazole derivatives are explored for their neuroprotective properties, potentially modulating neurotransmitter systems and providing therapeutic benefits in neurodegenerative diseases .

- Anticancer Activity: Related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential anticancer properties for this compound .

Table 2: Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Cannabinoid Agonism | Pain relief, anti-inflammatory | , |

| Neuroprotection | Modulation of neurotransmitter systems | , |

| Anticancer | Cytotoxic effects on cancer cell lines | , |

Medicinal Applications

The compound is under investigation for its potential as a therapeutic agent in various diseases. Its mechanism of action involves interaction with specific molecular targets and pathways, acting as an inhibitor or modulator of enzymes and receptors. This interaction can affect numerous biological processes relevant to disease treatment.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of isoxazole exhibited significant antimicrobial properties against multidrug-resistant strains of Mycobacterium tuberculosis. The compound was shown to reduce bacterial viability in macrophages significantly .

- Neuroprotective Studies : Research highlighted the neuroprotective effects of isoxazole derivatives in models of neurodegeneration, showing improvements in cognitive function and reduced neuronal death through modulation of calcium retention capacity in mitochondria .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position Effects: Methoxy Phenyl Derivatives

The position of the methoxy group on the phenyl ring significantly impacts synthetic efficiency and physicochemical properties:

Key Insights :

- Ortho substitution (11e) : The proximity of the methoxy group to the isoxazole ring may hinder reactions due to steric effects, slightly reducing yield compared to the meta isomer .

- Meta substitution (11f) : Optimal electronic donation from the methoxy group enhances reaction efficiency, leading to the highest yield (69%) .

- Para substitution (11g) : Reduced steric effects but lower electron-donating resonance effects result in a 60% yield .

Functional Group Variations: Nitro, Carboxy, and Heterocyclic Substituents

Substituents such as nitro or heterocyclic groups alter electronic properties and biological activity:

Key Insights :

- Nitro groups (11h) : Electron-withdrawing effects may stabilize intermediates during synthesis, contributing to a moderate yield (64%) .

- Carboxy groups (11d) : The additional carboxylic acid group increases hydrophilicity but complicates purification, reducing yield to 44% .

- Heterocyclic substituents (e.g., thiazole in compound 5) : Modify electronic properties and expand applications in medicinal chemistry .

Example :

- Compound 46 : Exhibits a melting point of 186–192°C and potent binding to enzymatic targets, as evidenced by NMR and HRMS data .

Biological Activity

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₁O₄, with a molecular weight of approximately 219.19 g/mol. It typically appears as a white solid with a melting point around 197 °C. The compound features an isoxazole ring, which is known for its diverse biological activities, and a methoxy group that enhances its chemical properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Cannabinoid Receptor Agonism : Preliminary studies suggest that this compound acts as an agonist for cannabinoid receptor type 2 (CB2), which may have implications in pain management and anti-inflammatory therapies .

- Neuroprotective Effects : Isoxazole derivatives are often explored for their neuroprotective properties, potentially modulating neurotransmitter systems and providing therapeutic benefits in neurodegenerative diseases .

- Anticancer Activity : Related compounds in the isoxazole class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Interaction with Receptors

The interaction studies involving this compound focus on its binding affinity with specific receptors. Notably, its interaction with cannabinoid receptors suggests that it may modulate receptor activity and influence physiological responses related to pain and inflammation .

Inhibition of Enzymatic Activity

In related research, isoxazole derivatives have been shown to inhibit membrane-bound pyrophosphatases (mPPases) in pathogenic protozoan parasites. For instance, similar compounds exhibited IC50 values ranging from 6 to 10 μM against Plasmodium falciparum, indicating potential applications in treating malaria .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with other isoxazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid | Contains a fluorine atom on the phenyl ring | Potentially enhanced bioactivity due to fluorine |

| 5-Phenylisoxazole-3-carboxylic acid | Lacks the methoxy group | May exhibit different pharmacological properties |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | Contains an indole moiety | Potentially different receptor interactions |

The methoxy substitution pattern on the phenyl ring of this compound may influence both its chemical reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives:

- Anticancer Activity : A study on indole-isoxazole hybrids demonstrated significant cytotoxicity against various cancer cell lines. Compounds showed IC50 values between 0.7 and 35.2 µM, indicating potential for further development as anticancer agents .

- Neuroprotective Properties : Research into related compounds has shown their ability to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the key synthetic routes for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid?

The compound is synthesized via cyclocondensation of chalcone derivatives with hydroxylamine. A typical protocol involves:

- Step 1 : Preparation of chalcone intermediates by aldol condensation of substituted benzaldehydes with ketones in an alkaline medium.

- Step 2 : Reaction with diethyl oxalate to form 2,4-diketoesters.

- Step 3 : Cyclization with hydroxylamine hydrochloride under buffered conditions (acetic acid/sodium acetate, pH ~4) to favor regioselective attack at the electrophilic C2 position, yielding the isoxazole core .

- Step 4 : Hydrolysis of the ester group to obtain the carboxylic acid derivative.

Q. How is this compound characterized analytically?

Key characterization methods include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 219.04 Da for CHNO) .

- NMR Spectroscopy : H and C-NMR to verify substitution patterns (e.g., methoxy group at the ortho position) .

- Melting Point : Compare with literature values (e.g., analogs like 5-(4-nitrophenyl)isoxazole-3-carboxylic acid melt at 168–170°C) .

- HPLC : Purity assessment using reverse-phase columns .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol). The ortho-methoxy substituent may reduce aqueous solubility compared to para-substituted analogs .

- Stability : Store in airtight containers at 0–6°C to prevent hydrolysis. Avoid prolonged exposure to light, as isoxazole rings can undergo photodegradation .

Advanced Research Questions

Q. How does the ortho-methoxy substituent influence electronic properties compared to para-substituted analogs?

- Steric Effects : The ortho-methoxy group introduces steric hindrance, potentially reducing reactivity in electrophilic substitutions.

- Electronic Effects : The methoxy group’s electron-donating nature increases electron density on the phenyl ring, altering π-π stacking interactions in biological targets. Computational studies (e.g., DFT) can quantify these effects via HOMO-LUMO gaps .

- Biological Implications : Ortho-substituted derivatives may exhibit distinct binding affinities in enzyme inhibition assays compared to para-substituted analogs .

Q. How can contradictions in anti-inflammatory activity data across derivatives be resolved?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, electron-withdrawing groups) and test in vitro (COX-2 inhibition) and in vivo (carrageenan-induced edema models).

- Data Normalization : Account for bioavailability differences using pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

- Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., CB2 receptors) .

Q. What strategies are effective for synthesizing salt forms or polymorphs of this compound?

- Salt Formation : React with mesylic acid, hydrochloric acid, or tartaric acid under controlled pH. For example, mesylate salts of isoxazole derivatives show improved crystallinity and stability .

- Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) or high-throughput crystallization platforms. Monitor via PXRD and DSC to identify stable forms .

Q. What challenges arise in analyzing regioselectivity during isoxazole ring formation?

- Mechanistic Insights : The ethoxycarbonyl group in 2,4-diketoesters directs hydroxylamine attack to the C2 position due to enhanced electrophilicity. pH control (buffered vs. unbuffered conditions) modulates nucleophilicity of NHOH .

- Experimental Validation : Use N-labeled hydroxylamine in NMR tracking or isotopic labeling to confirm reaction pathways .

Q. How can computational modeling optimize derivative design for target specificity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.